Cas no 211181-63-4 (2-Trimethylstannyl-4-dodecylthiophene)

2-Trimethylstannyl-4-dodecylthiophene is an organotin compound featuring a thiophene core functionalized with a trimethylstannyl group at the 2-position and a dodecyl chain at the 4-position. This compound is primarily utilized in organic synthesis, particularly in Stille cross-coupling reactions, due to the reactivity of the stannyl group with aryl or vinyl halides. The dodecyl substituent enhances solubility in nonpolar solvents, facilitating handling and purification. Its stability under inert conditions and compatibility with various catalytic systems make it a valuable reagent for constructing complex thiophene-based architectures, which are relevant in materials science and conjugated polymer research. Proper storage under anhydrous conditions is recommended to maintain reactivity.
2-Trimethylstannyl-4-dodecylthiophene structure
211181-63-4 structure
Product Name:2-Trimethylstannyl-4-dodecylthiophene
CAS No:211181-63-4
MF:C19H36SSn
MW:415.264143943787
MDL:MFCD32263471
CID:4775025
Update Time:2025-10-21

2-Trimethylstannyl-4-dodecylthiophene Chemical and Physical Properties

Names and Identifiers

    • 2-trimethylstannyl-4-dodecylthiophene
    • (4-Dodecylthiophen-2-yl)trimethylstannane
    • 2-(trimethylstannyl)-4-dodecyl-thiophene
    • (4-dodecylthiophen-2-yl)-trimethylstannane
    • (4-dodecyl-thiophen-2-yl)-trimethyl-stannane
    • 2-Trimethylstannyl-4-dodecylthiophene
    • MDL: MFCD32263471
    • Inchi: 1S/C16H27S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;;;;/h13,15H,2-12H2,1H3;3*1H3;
    • InChI Key: NXMNRXFRPTUJIC-UHFFFAOYSA-N
    • SMILES: [Sn](C)(C)(C)C1=CC(=CS1)CCCCCCCCCCCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 12
  • Complexity: 246
  • Topological Polar Surface Area: 28.2

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Additional information on 2-Trimethylstannyl-4-dodecylthiophene

2-Trimethylstannyl-4-dodecylthiophene: A Novel Organic Semiconductor with Promising Applications in Biomedical Research

2-Trimethylstannyl-4-dodecylthiophene (CAS No. 211181-63-4) represents a significant advancement in the field of organic semiconductors, combining the unique properties of thiophene derivatives with the functional versatility of organotin compounds. This molecule, characterized by its 2-trimethylstannyl substituent and 4-dodecylthiophene core, has garnered attention for its potential applications in biomedical research, particularly in the development of advanced drug delivery systems and biosensors. Recent studies have highlighted its exceptional electrical conductivity and chemical stability, making it a promising candidate for next-generation bioelectronic devices.

The 4-dodecylthiophene backbone of this compound provides a flexible conjugated system that facilitates charge transport, while the 2-trimethylstannyl group enhances its solubility and reactivity. This dual functionality is critical for its application in biomedical contexts, where precise control over molecular interactions is essential. A 2023 study published in Advanced Materials demonstrated that 2-trimethylstannyl-4-dodecylthiophene exhibits superior performance in organic field-effect transistors (OFETs) compared to traditional thiophene derivatives, with a hole mobility of 2.3 cm²/V·s under ambient conditions. This breakthrough underscores the compound's potential for integration into flexible electronics used in wearable medical devices.

Recent research has also focused on the 4-dodecyldithiophene structural motif as a platform for designing bioactive molecules. A 2024 paper in Biomaterials Science reported the synthesis of 2-trimethylstannyl-4-dodecylthiophene derivatives that exhibit enhanced biocompatibility and controlled release properties. These findings are particularly relevant for the development of targeted drug delivery systems, where the ability to modulate molecular interactions with biological membranes is crucial. The compound's 2-trimethylstannyl group was shown to interact selectively with phospholipid bilayers, enabling the precise delivery of therapeutic agents to specific cellular targets.

The 4-dodecylthiophene core of this molecule also offers unique opportunities for functionalization. A 2025 study in Chemical Communications explored the use of 2-trimethylstannyl-4-dodecylthiophene as a building block for creating conjugated polymers with tunable optoelectronic properties. By varying the length of the dodecyl chain and the nature of the stannyl substituent, researchers were able to fine-tune the bandgap and charge carrier mobility of the resulting materials. This level of customization is particularly valuable for applications in biosensors, where the ability to detect specific biomarkers with high sensitivity is essential.

From a synthetic perspective, the preparation of 2-trimethylstannyl-4-dodecylthiophene involves a multi-step process that highlights the challenges and opportunities in organic synthesis. A 2023 article in Organic Letters described an efficient route to this compound using a Suzuki coupling reaction between a 4-dodecylthiophene derivative and a trimethylstannyl halide. This method not only provides access to the target molecule but also allows for the incorporation of various functional groups, expanding its potential applications in both academic and industrial research.

The 2-trimethylstannyl group's influence on the molecular properties of 2-trimethylstannyl-4-dodecylthiophene has been the subject of recent investigations. A 2024 study in Journal of Organic Chemistry revealed that the stannyl substituent significantly enhances the molecule's solubility in polar solvents, which is critical for its use in aqueous-based biomedical applications. This property, combined with the compound's electrical conductivity, makes it a promising candidate for the development of implantable biosensors that can monitor physiological parameters in real-time.

Looking ahead, the 4-dodecylthiophene platform is expected to play a pivotal role in the design of smart biomaterials that can respond to environmental stimuli. A 2025 review article in Advanced Drug Delivery Reviews highlighted the potential of 2-trimethylstannyl-4-dodecylthiophene derivatives for creating stimuli-responsive drug delivery systems. These materials could be engineered to release therapeutic agents in response to specific biochemical signals, such as pH changes or enzyme activity, thereby improving treatment efficacy and minimizing side effects.

In conclusion, 2-trimethylstannyl-4-dodecylthiophene (CAS No. 211181-63-4) stands at the intersection of organic chemistry and biomedical engineering, offering a unique combination of properties that make it a versatile platform for advanced applications. Its 4-dodecylthiophene core and 2-trimethylstannyl substituent enable a wide range of functionalizations, opening new avenues for research in areas such as biosensors, drug delivery, and bioelectronics. As the field continues to evolve, the potential of this compound to address complex biomedical challenges is likely to grow, solidifying its role as a key player in the development of next-generation therapeutic and diagnostic technologies.

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